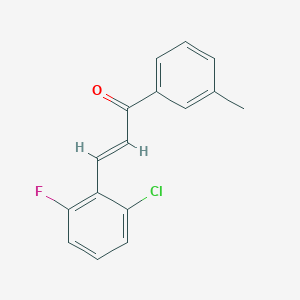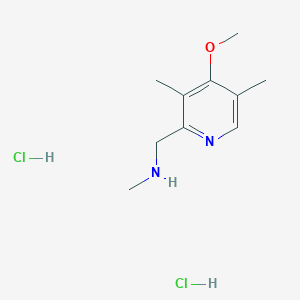
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of prop-2-en-1-ones. It is a colorless, crystalline solid that is soluble in organic solvents. This compound has been widely studied due to its interesting chemical and physical properties, and its potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one is not fully understood. However, it is believed to act by forming a complex with the substrate, which then undergoes a series of reactions to form the desired product. This compound may also act as a catalyst for certain reactions, as it has been shown to increase the rate of certain reactions. Additionally, this compound may act as an inhibitor of certain enzymes, and it has been shown to have an effect on the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one have not been extensively studied. However, it has been shown to have an effect on the activity of certain enzymes, and it has been shown to have an effect on the activity of certain proteins. Additionally, this compound has been shown to have an effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and relatively low toxicity. Additionally, this compound is relatively stable, making it easy to store and handle. However, there are some limitations to using this compound in laboratory experiments. For example, it can react with other compounds, making it difficult to use in certain reactions. Additionally, this compound can be difficult to purify, and its solubility can be affected by certain solvents.
Orientations Futures
The potential future directions for (2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one include further study of its biochemical and physiological effects, as well as its potential applications in materials science and catalysis. Additionally, this compound could be studied for its potential use in drug synthesis and as an intermediate in the synthesis of other compounds. Finally, further research could be conducted to explore the potential of this compound as an inhibitor of certain enzymes, and as a catalyst for certain reactions.
Méthodes De Synthèse
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most commonly used method is the reaction of 4-fluorophenylmagnesium bromide with 3-methylphenyl bromide. This reaction is carried out in a solvent such as THF or diethyl ether, and the resulting product is isolated and purified. Other methods for synthesizing this compound include the reaction of 4-fluorophenylmagnesium chloride with 3-methylphenyl bromide, the reaction of 4-fluorobenzaldehyde with 3-methylphenyl bromide, and the reaction of 4-fluorobenzyl bromide with 3-methylphenylmagnesium bromide.
Applications De Recherche Scientifique
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research fields. This compound has been used as an intermediate in the synthesis of various biologically active compounds, such as the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of a variety of other compounds, including heterocyclic compounds, organometallic compounds, and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the fields of materials science and catalysis.
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJKWBNZYXCIQM-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














